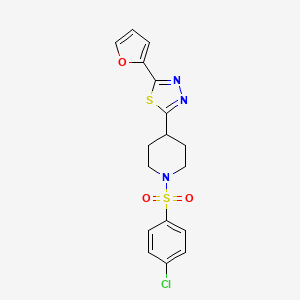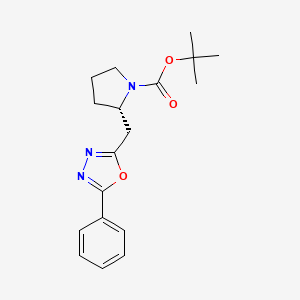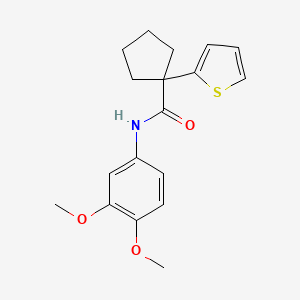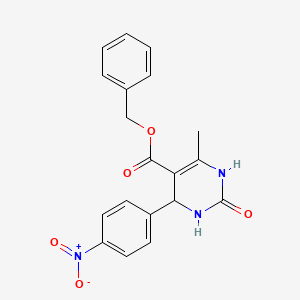![molecular formula C16H10Cl2O2 B2808170 (3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-4-one CAS No. 346670-58-4](/img/structure/B2808170.png)
(3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-4-one, commonly referred to as DCPMC, is a synthetic flavonoid compound that has been studied extensively for its potential applications in scientific research. DCPMC is a member of the flavonoid family, which is known for its antioxidant properties and its ability to modulate a variety of biochemical and physiological processes. DCPMC has been studied for its potential use in a variety of laboratory experiments, and has been found to have a unique set of advantages and limitations.
科学的研究の応用
Crystal Structure Analysis
The compound (3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-4-one and its derivatives have been the subject of crystal structure determination, revealing their crystallization in monoclinic and triclinic systems. Such studies are essential for understanding the molecular and supramolecular architecture of these compounds, which is crucial for their potential applications in various fields, including material science and pharmaceutical research. For example, the detailed crystal structure of a related compound was provided by Manolov, Morgenstern, and Hegetschweiler (2012), highlighting the importance of p-p stacking in the formation of linear chains in the crystallographic c-axis (Manolov, Morgenstern, & Hegetschweiler, 2012).
Synthesis and Characterization
The synthesis and characterization of chromen-4-one derivatives have been extensively studied, with research focusing on the development of novel synthetic methods and the evaluation of their structural features. These studies contribute to the broader understanding of chromen-4-one chemistry and its potential applications in creating new materials and bioactive molecules. For instance, Korotaev et al. (2014) reported the formal [4+2] cycloaddition reaction of 3-nitro-2-trichloro(trifluoro)methyl-2H-chromenes, resulting in chromeno[3,4-c][1,2]benzoxazin-6-oxides (Korotaev et al., 2014).
Antimicrobial Applications
Research into chromen-4-one derivatives has also explored their antimicrobial properties. Bairagi, Bhosale, and Deodhar (2009) synthesized a series of Schiff's bases derived from 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, demonstrating significant in vitro antimicrobial activity against both gram-positive and gram-negative bacteria and fungi. Such studies indicate the potential of chromen-4-one derivatives as templates for developing new antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).
Photochromic Properties
The photochromic properties of chromene compounds have been identified as a new property of old chromenes. Hobley et al. (2000) investigated the photochromism of chromene crystals, uncovering potential applications in the development of photoresponsive materials, which could be useful in various technological applications such as smart windows and photo-switchable devices (Hobley et al., 2000).
Phytotoxic Compounds
Studies have also focused on the isolation and characterization of chromen-4-one derivatives with phytotoxic properties. Bashiri et al. (2020) isolated new phytotoxic compounds from Fimetariella rabenhorstii, an oak-decline-associated fungus. These compounds, including a tetrasubstituted chromen-4-one, demonstrated significant phytotoxicity against tomato and oak plants, suggesting their potential as bioherbicides or in the study of plant-pathogen interactions (Bashiri et al., 2020).
Catalytic Applications
The catalytic applications of chromen-4-one derivatives have been explored, with studies demonstrating their utility in facilitating organic reactions. For example, activated carbon/MoO3 nanocomposites have been used as efficient and green catalysts for the synthesis of chromeno[d]pyrimidinediones and xanthenones, showcasing the potential of chromen-4-one derivatives in enhancing the sustainability and efficiency of chemical syntheses (Mehr, Abdolmohammadi, & Afsharpour, 2020).
特性
IUPAC Name |
(3E)-3-[(2,6-dichlorophenyl)methylidene]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c17-13-5-3-6-14(18)12(13)8-10-9-20-15-7-2-1-4-11(15)16(10)19/h1-8H,9H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLKAVQFZXXLSA-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=C(C=CC=C2Cl)Cl)/C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-(2,6-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-isopropylphenoxy)acetate](/img/structure/B2808087.png)


![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808092.png)

![(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride](/img/structure/B2808094.png)
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B2808095.png)
![5-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2808096.png)
![tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate](/img/structure/B2808097.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2808098.png)

![2-ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2808106.png)

